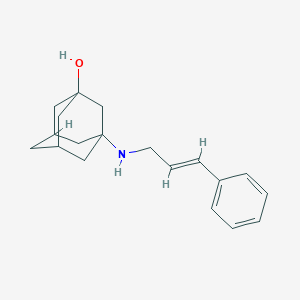![molecular formula C19H24N2O4 B271950 2-[2-Methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B271950.png)
2-[2-Methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide, also known as Mephenoxalone, is a chemical compound that has been widely studied for its potential therapeutic benefits.
Mecanismo De Acción
2-[2-Methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamidee acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain. Additionally, 2-[2-Methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamidee has been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-[2-Methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamidee has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-Methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamidee in lab experiments is its potential therapeutic benefits. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation is that it may have side effects that could impact the results of experiments.
Direcciones Futuras
There are many potential future directions for research on 2-[2-Methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamidee. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's and Alzheimer's disease. Additionally, further research could explore its anti-inflammatory and anti-tumor properties, as well as its potential side effects and limitations. Overall, 2-[2-Methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamidee shows promise as a therapeutic compound with many potential applications in the field of medicine.
Métodos De Síntesis
The synthesis method for 2-[2-Methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamidee involves the reaction of 2-methoxy-4-nitrophenol with 2-(2-methoxyphenyl)ethylamine, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained through purification by recrystallization.
Aplicaciones Científicas De Investigación
2-[2-Methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamidee has been studied for its potential therapeutic applications in various fields. It has been found to have analgesic, anti-inflammatory, and anti-tumor properties. Additionally, it has been shown to have potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propiedades
Fórmula molecular |
C19H24N2O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-[2-methoxy-4-[[2-(2-methoxyphenyl)ethylamino]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C19H24N2O4/c1-23-16-6-4-3-5-15(16)9-10-21-12-14-7-8-17(18(11-14)24-2)25-13-19(20)22/h3-8,11,21H,9-10,12-13H2,1-2H3,(H2,20,22) |
Clave InChI |
NDOTZLQLALJTDE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCNCC2=CC(=C(C=C2)OCC(=O)N)OC |
SMILES canónico |
COC1=CC=CC=C1CCNCC2=CC(=C(C=C2)OCC(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol](/img/structure/B271867.png)
![N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B271868.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine](/img/structure/B271870.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine](/img/structure/B271873.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine](/img/structure/B271874.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B271877.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol](/img/structure/B271889.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)